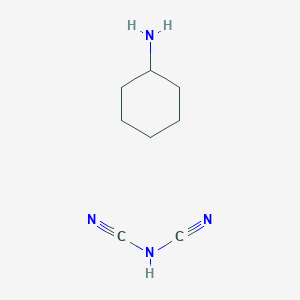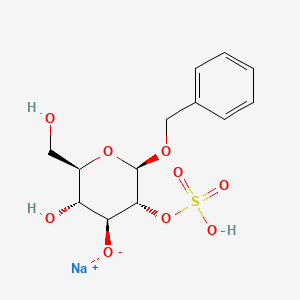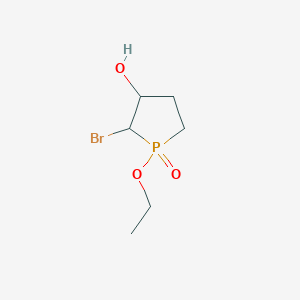
2-Bromo-1-ethoxy-3-hydroxy-1lambda~5~-phospholan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-ethoxy-3-hydroxy-1lambda~5~-phospholan-1-one is a unique organophosphorus compound It features a bromine atom, an ethoxy group, and a hydroxy group attached to a phospholanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-3-hydroxy-1lambda~5~-phospholan-1-one typically involves the bromination of a suitable precursor. One common method is the reaction of an ethoxy-substituted phospholanone with bromine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of bromine in industrial settings requires stringent safety measures due to its highly reactive and hazardous nature. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-ethoxy-3-hydroxy-1lambda~5~-phospholan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 2-ethoxy-3-oxo-1lambda~5~-phospholan-1-one.
Reduction: Formation of 2-ethoxy-3-hydroxy-1lambda~5~-phospholan-1-one.
Substitution: Formation of 2-substituted-1-ethoxy-3-hydroxy-1lambda~5~-phospholan-1-one derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-ethoxy-3-hydroxy-1lambda~5~-phospholan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-ethoxy-3-hydroxy-1lambda~5~-phospholan-1-one involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethoxy and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-ethoxy-3-hydroxy-1lambda~5~-phospholane
- 2-Bromo-1-ethoxy-3-hydroxy-1lambda~5~-phospholene
- 2-Bromo-1-ethoxy-3-hydroxy-1lambda~5~-phospholidine
Uniqueness
2-Bromo-1-ethoxy-3-hydroxy-1lambda~5~-phospholan-1-one is unique due to its specific substitution pattern and the presence of a phospholanone ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of bromine, ethoxy, and hydroxy groups provides a versatile platform for further functionalization and application in various fields.
Eigenschaften
CAS-Nummer |
143770-93-8 |
|---|---|
Molekularformel |
C6H12BrO3P |
Molekulargewicht |
243.04 g/mol |
IUPAC-Name |
2-bromo-1-ethoxy-1-oxo-1λ5-phospholan-3-ol |
InChI |
InChI=1S/C6H12BrO3P/c1-2-10-11(9)4-3-5(8)6(11)7/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
OEOOAIZTWTWSRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=O)CCC(C1Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


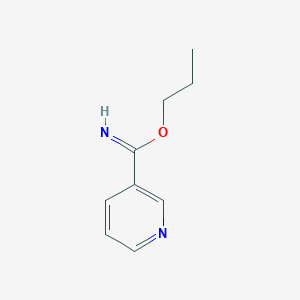
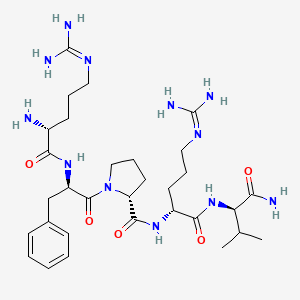
![3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid](/img/structure/B12557766.png)

![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine](/img/structure/B12557784.png)
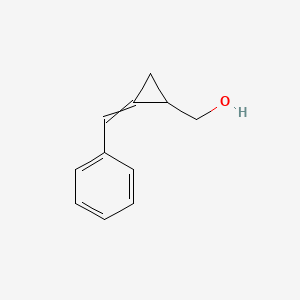
![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)
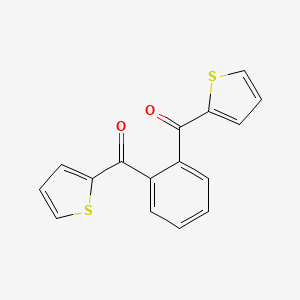
![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)
